(R)-3-Amino-4-(o-tolyl)butanoic acid hydrochloride
Overview
Description
®-3-Amino-4-(o-tolyl)butanoic acid hydrochloride is a chiral amino acid derivative It is characterized by the presence of an amino group, a carboxylic acid group, and an o-tolyl group attached to the butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-4-(o-tolyl)butanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as o-tolylacetic acid and a suitable chiral amine.
Formation of Intermediate: The o-tolylacetic acid is first converted to its corresponding ester, which is then subjected to a chiral amine to form the desired chiral intermediate.
Hydrolysis and Purification: The intermediate is hydrolyzed under acidic conditions to yield ®-3-Amino-4-(o-tolyl)butanoic acid, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-3-Amino-4-(o-tolyl)butanoic acid hydrochloride may involve:
Large-Scale Synthesis: Utilizing automated reactors and continuous flow systems to ensure consistent product quality and yield.
Purification Techniques: Employing advanced purification techniques such as crystallization and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-4-(o-tolyl)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amide or ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides and anhydrides are used for amide and ester formation.
Major Products Formed
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Amide and ester derivatives.
Scientific Research Applications
®-3-Amino-4-(o-tolyl)butanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-3-Amino-4-(o-tolyl)butanoic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes and receptors involved in neurotransmission.
Pathways Involved: The compound may modulate signaling pathways related to neurotransmitter release and uptake, thereby exerting its effects on the nervous system.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Amino-4-(o-tolyl)butanoic acid hydrochloride: The enantiomer of the compound with different stereochemistry.
4-(o-Tolyl)butanoic acid: Lacks the amino group, resulting in different chemical properties.
3-Amino-4-phenylbutanoic acid: Similar structure but with a phenyl group instead of an o-tolyl group.
Uniqueness
®-3-Amino-4-(o-tolyl)butanoic acid hydrochloride is unique due to its specific chiral configuration and the presence of the o-tolyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(3R)-3-amino-4-(2-methylphenyl)butanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8-4-2-3-5-9(8)6-10(12)7-11(13)14;/h2-5,10H,6-7,12H2,1H3,(H,13,14);1H/t10-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUTWBVBKSYCPR-HNCPQSOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(CC(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C[C@H](CC(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647463 | |
Record name | (3R)-3-Amino-4-(2-methylphenyl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90647463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
269398-79-0 | |
Record name | (3R)-3-Amino-4-(2-methylphenyl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90647463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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